

# An In-depth Technical Guide to Bromopentacarbonylmanganese(I)

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## Compound of Interest

Compound Name: MN-05

Cat. No.: B609196

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Disclaimer: The compound "MN-05" is not a standard chemical identifier found in the public domain. Based on available scientific literature, this guide assumes the query refers to the manganese complex designated "Mn-5" in certain research, which corresponds to Bromopentacarbonylmanganese(I).

## Overview and Chemical Identity

Bromopentacarbonylmanganese(I), with the chemical formula  $[\text{MnBr}(\text{CO})_5]$ , is an organometallic coordination compound. It features a central manganese atom in the +1 oxidation state coordinated to five carbonyl (CO) ligands and one bromine atom in a pseudo-octahedral geometry.<sup>[1]</sup> This compound is a stable, commercially available reagent that serves as a valuable precursor in the synthesis of other manganese complexes and as a highly effective precatalyst in various organic transformations, most notably in the oxidation of silanes.<sup>[2][3]</sup> It is typically a yellow to orange crystalline powder, soluble in many organic solvents, but is sensitive to air and moisture, requiring handling under inert atmospheres and cold storage conditions.<sup>[1][4][5]</sup>

## Chemical Structure and Properties

The key identifiers and physicochemical properties of Bromopentacarbonylmanganese(I) are summarized below.

Property	Value	Reference(s)
IUPAC Name	Bromopentacarbonylmanganese	[1]
Synonyms	Manganese pentacarbonyl bromide, Pentacarbonylbromomanganese	[1][6]
CAS Number	14516-54-2	[6]
Molecular Formula	C <sub>5</sub> BrMnO <sub>5</sub>	[7]
Molecular Weight	274.89 g/mol	[6]
Appearance	Yellow to orange powder or crystals	[4][8]
Storage Temperature	2-8°C	[4]
Solubility	Soluble in organic solvents	[4][9]
Sensitivity	Air and moisture sensitive	[5]

## Key Applications and Experimental Protocols

Bromopentacarbonylmanganese(I) is a versatile compound utilized in both stoichiometric and catalytic chemical synthesis.

### Precatalyst for Selective Oxidation of Silanes

A primary application of [MnBr(CO)<sub>5</sub>] is as a precatalyst for the highly selective oxidation of hydrosilanes to silanols, using water as a green oxidant.[2][3] This method is advantageous as it operates under neutral conditions, avoids the formation of undesired siloxane byproducts, and generates hydrogen gas (H<sub>2</sub>) as the only stoichiometric byproduct.[2][3] The system is effective for a wide range of primary and secondary silanes and has demonstrated high turnover frequencies.[2][10]

The following is a representative protocol derived from published literature for the catalytic oxidation of a silane using [MnBr(CO)<sub>5</sub>].

- Preparation: In a controlled atmosphere (e.g., a glovebox), add the desired silane substrate (e.g., PhMe<sub>2</sub>SiH, 1.0 mmol), the solvent (e.g., Tetrahydrofuran (THF), 2 mL), and a magnetic stir bar to a reaction vessel.
- Catalyst Introduction: Add Bromopentacarbonylmanganese(I) [MnBr(CO)<sub>5</sub>] (e.g., 2 mol%, 0.02 mmol).
- Reaction Initiation: Add deionized water (H<sub>2</sub>O) as the oxidant (e.g., 1.5 equivalents).
- Reaction Conditions: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 35-70°C).[\[11\]](#)
- Monitoring: Stir the reaction mixture for the specified time (e.g., 1-24 hours). The reaction progress can be monitored using techniques such as FT-IR spectroscopy to observe the disappearance of the Si-H bond and NMR spectroscopy (<sup>1</sup>H, <sup>29</sup>Si) to confirm product formation.[\[2\]](#)
- Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure, and the resulting residue can be purified by column chromatography to isolate the desired silanol product.

## Precursor for Synthesis of Manganese Carbonyl Complexes

[MnBr(CO)<sub>5</sub>] is a common starting material for synthesizing other manganese carbonyl complexes, such as those containing  $\alpha$ -diimine ligands.[\[12\]](#) These reactions typically involve the substitution of one or more carbonyl ligands.

- Reactant Preparation: Prepare a slurry of [MnBr(CO)<sub>5</sub>] (1.0 equivalent) in a suitable solvent like dichloromethane.[\[12\]](#)
- Ligand Addition: Add the desired  $\alpha$ -diimine ligand (e.g., 1,10-phenanthroline, ~1.0 equivalent) to the slurry.[\[12\]](#)
- Reaction: Stir the mixture at room temperature for an extended period (e.g., 18-20 hours).[\[12\]](#)

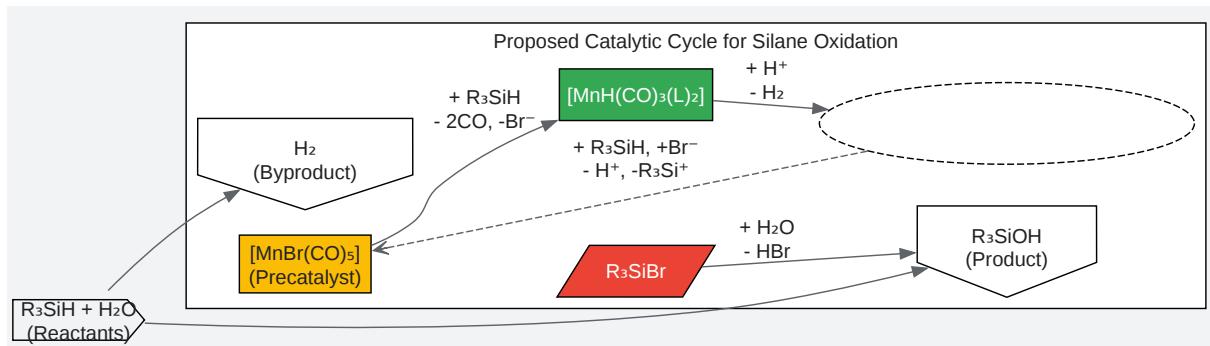
- Isolation: Reduce the solvent volume under vacuum. The product can then be precipitated by adding a less-polar solvent such as diethyl ether or hexanes and cooling.[12]
- Purification: The resulting solid product is filtered, washed, and can be further purified by recrystallization.[12]

## Catalytic Pathway in Silane Oxidation

Spectroscopic and kinetic studies have elucidated a plausible mechanism for the  $[\text{MnBr}(\text{CO})_5]$ -catalyzed oxidation of silanes.[2] The process is initiated by the activation of the precatalyst, leading into a catalytic cycle where the active species is believed to be a cationic tricarbonyl manganese(I) unit.[2][10][13]

The proposed catalytic cycle involves the following key steps:

- Activation: The precatalyst  $[\text{MnBr}(\text{CO})_5]$  reacts with the hydrosilane ( $\text{R}_3\text{SiH}$ ) to form a manganese hydride species, likely  $[\text{MnH}(\text{CO})_3(\text{L})_2]$  (where L is a solvent molecule), and bromosilane ( $\text{R}_3\text{SiBr}$ ).[2]
- Hydrolysis: The generated bromosilane rapidly hydrolyzes with water to produce the final silanol product ( $\text{R}_3\text{SiOH}$ ) and hydrobromic acid (HBr).
- Hydrogen Evolution: The manganese hydride intermediate is protonated by the HBr, which regenerates the active cationic manganese catalyst and releases molecular hydrogen ( $\text{H}_2$ ).[2]



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Caption: Proposed catalytic cycle for silane oxidation using  $[\text{MnBr}(\text{CO})_5]$ .

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